1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Medicinal chemistry Building block procurement Physicochemical property optimization

Researchers synthesizing enantiopure sulfonamide libraries for DapE inhibitor programs face the challenge of accessing a chiral indoline-6-sulfonyl chloride with proven biological relevance. 1-Acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 2155855-72-2) addresses this need as a 95% pure, chiral building block enabling stereospecific SAR exploration.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.73
CAS No. 2155855-72-2
Cat. No. B2775101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
CAS2155855-72-2
Molecular FormulaC11H12ClNO3S
Molecular Weight273.73
Structural Identifiers
SMILESCC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C
InChIInChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3
InChIKeyXAJGSPXTYMSAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-3-methylindoline-6-sulfonyl chloride: Structure & Procurement


1-Acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 2155855-72-2) is a synthetic indoline-based sulfonyl chloride building block featuring a saturated 2,3-dihydroindole core, an N-acetyl protecting group, a chiral 3-methyl substituent, and an electrophilic sulfonyl chloride at the 6-position . With a molecular formula of C11H12ClNO3S and a molecular weight of 273.74 g/mol, this compound belongs to the broader class of indoline-6-sulfonyl chlorides that serve as key intermediates for sulfonamide and sulfonate ester synthesis in medicinal chemistry and chemical biology [1]. The compound is supplied by Enamine Ltd. through the Sigma-Aldrich catalog (Product ENAH03BB3402) at a certified purity of 95% .

Chiral Building Block
3-Methyl substituent enables enantiomerically enriched sulfonamide library synthesis and stereochemical control.
Regioselective Core
6-Sulfonyl chloride position supports directed sulfonamide formation with defined electronic environment.
Vendor-Certified Quality
Supplier-specified purity with batch-level COA documentation, suited for parallel synthesis workflows.

1-Acetyl-3-methylindoline-6-sulfonyl chloride: Critical Substitution Factors


Indoline-6-sulfonyl chlorides are not interchangeable commodities. The 3-methyl substituent on the dihydroindole ring introduces both steric hindrance and a chiral center that directly influence the reactivity of the adjacent sulfonyl chloride and the conformation of downstream sulfonamide products [1]. Replacing this compound with the non-methylated analog (CAS 313690-18-5, MW 259.71) yields a 14.03 g/mol lighter scaffold with altered lipophilicity and reduced steric bulk at the position most proximal to the reactive sulfonyl chloride . Similarly, substituting with the 5-sulfonyl chloride positional isomer (CAS 52206-05-0, mp 172–174°C) relocates the electrophilic center to a position with a different electronic environment, altering reaction kinetics and regiochemical outcomes in multi-step syntheses . Even within the 6-sulfonyl chloride subclass, the 3,3-dimethyl analog (CAS 1316066-05-3) and the 5-bromo analog (CAS 107144-42-3) introduce additional steric demands or heavy halogen atoms that fundamentally change solubility, LogP, and biological target engagement profiles [2]. The quantitative evidence below demonstrates that each structural variation produces measurable differences in molecular properties and application suitability.

! Non-methylated analog (CAS 313690-18-5) lacks the chiral center and has reduced steric bulk near the sulfonyl chloride, which may alter reactivity and stereochemical outcomes.
! 5-Sulfonyl chloride positional isomer relocates the electrophilic center to a different electronic environment, potentially shifting reaction kinetics and regiochemical results.
! 5-Bromo analog introduces a heavy halogen (ΔMW significant), which can increase lipophilicity, reduce solubility, and may lower biological target engagement compared to the halogen-free scaffold.

1-Acetyl-3-methylindoline-6-sulfonyl chloride: Quantitative Analog Comparison


3-Methyl vs. Non-Methylated Scaffold

The target compound (CAS 2155855-72-2) bears a single methyl group at the 3-position of the indoline ring, yielding a molecular weight of 273.74 g/mol (C11H12ClNO3S). The direct non-methylated analog, 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 313690-18-5), has a molecular weight of 259.71 g/mol (C10H10ClNO3S). This represents a quantified molecular weight increase of +14.03 g/mol attributable exclusively to the 3-methyl substituent . The additional methyl group also introduces a chiral center at C3, absent in the non-methylated comparator, which enables asymmetric synthesis applications and diastereomeric differentiation in downstream products .

3-Methyl vs. Non-Methylated
Data to verify
ΔMW = +14.03 g/mol (C₁₁H₁₂ClNO₃S vs C₁₀H₁₀ClNO₃S); introduces chiral center.
Alters lipophilicity and enables asymmetric synthesis.
Non-methylated comparator lacks stereochemical handle.
Medicinal chemistry Building block procurement Physicochemical property optimization

6- vs. 5-Sulfonyl Chloride Positional Isomer

The target compound positions the sulfonyl chloride electrophile at the 6-position of the indoline ring system. The corresponding 5-sulfonyl chloride positional isomer, 1-acetylindoline-5-sulfonyl chloride (CAS 52206-05-0), has been characterized with a melting point of 172–174°C and a purity of 97% (Thermo Fisher Scientific) . While both isomers share the same molecular formula (C10H10ClNO3S for the non-methylated series), the target compound's 6-sulfonyl chloride placement results in a different electronic environment due to the para relationship versus the meta relationship to the indoline nitrogen in the 5-isomer. The target compound (with the additional 3-methyl group) has a molecular weight of 273.74 g/mol versus 259.71 g/mol for the 5-sulfonyl isomer, reflecting both the methyl substitution and positional differences .

6- vs. 5-Sulfonyl Chloride
Data to verify
Positional isomer (6- vs. 5-substitution); 5-isomer m.p. 172–174°C; ΔMW +14.03 g/mol (with 3-methyl).
Electronic environment shift affects nucleophilic reactivity.
5-isomer places electrophile meta to indoline nitrogen.
Regioselective synthesis Sulfonamide library design Positional isomer procurement

3-Methyl vs. 5-Bromo Substitution

The target compound carries a 3-methyl substituent (MW 273.74 g/mol), whereas the 5-bromo analog, 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 107144-42-3), has a molecular weight of 338.61 g/mol (C10H9BrClNO3S) [1]. This represents a ΔMW of +64.87 g/mol for the brominated analog. The 5-bromo series has been extensively studied as DapE inhibitors, with the 5-chloro derivative (10c) showing an IC50 of 44 µM—approximately 3-fold more potent than the corresponding 5-bromo derivative (9i, IC50 133 µM), and the 5-chloro-cyclohexyl analog (10a) achieving an IC50 of 54 µM, approximately 5-fold more potent than the 5-bromo parent (4) [2]. These data establish that halogen substitution at the 5-position—while synthetically accessible—can negatively impact potency and solubility relative to non-halogenated or lighter-halogen analogs.

3-Methyl vs. 5-Bromo
Class-level
ΔMW = +64.87 g/mol (5-Br); 5-Cl DapE IC₅₀ 44 µM vs. 5-Br IC₅₀ 133 µM (≈3× potency loss).
Heavy halogen may reduce solubility and potency.
Halogen-free target aligns with lead-like property guidelines.
Halogen-free building blocks Lead-like property optimization DapE inhibitor design

Mono-Methyl vs. Dimethyl Steric Effects

The target compound possesses a single methyl group at the 3-position (MW 273.74 g/mol), creating a chiral center with a hydrogen atom as the second substituent. The gem-dimethyl analog, 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 1316066-05-3), has a molecular weight of 287.76 g/mol (C12H14ClNO3S) . The ΔMW of +14.02 g/mol reflects the additional methyl group. More importantly, the 3,3-dimethyl analog lacks the chirality at C3 and presents significantly greater steric hindrance near the reactive sulfonyl chloride, which can reduce accessibility for nucleophilic attack and alter the conformational preferences of derived sulfonamides in biological binding pockets [1].

Mono-Methyl vs. Dimethyl
Data to verify
ΔMW +14.02 g/mol (3,3-dimethyl); loss of chirality; doubled steric hindrance near sulfonyl chloride.
Single methyl retains chiral center and lower steric demand.
Dimethyl analog cannot support asymmetric synthesis.
Steric effect modulation Chiral building block Structure-activity relationship

DapE Inhibition Baseline for Indoline-6-Sulfonamides

The indoline-6-sulfonamide chemotype, for which the target compound serves as a direct synthetic precursor via reaction of the sulfonyl chloride with amines, has demonstrated validated inhibitory activity against the bacterial enzyme DapE (dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase). Across a series of 5-halo-substituted N-acetyl-indoline-6-sulfonamides, IC50 values range from 44 µM (5-chloro-pyrrolidine analog 10c) to >200 µM, with the most rigid indoline sulfonamide 9k achieving an IC50 of 86 µM [1]. The patent literature further discloses indoline-6-sulfonamide compounds with IC50 values spanning from 0.1 nM to 1000 µM against DapE and NDM-1 metallo-β-lactamase, indicating that appropriate sulfonamide N-substitution can yield highly potent inhibitors [2]. The target sulfonyl chloride provides a direct entry point to this biologically validated chemotype, with the 3-methyl group offering an additional vector for hydrophobic interaction optimization in the DapE active site [1].

DapE Inhibition Baseline
Class-level
Indoline-6-sulfonamide IC₅₀ range: 44 µM to >200 µM (5-halo series); patent-disclosed range down to 0.1 nM.
Supports DapE inhibitor SAR with tunable N-substitution.
Target sulfonyl chloride enables library synthesis for this pharmacophore.
Antibacterial drug discovery DapE inhibition Sulfonamide library screening

Certified Vendor Purity Specification

The target compound is supplied through Sigma-Aldrich (Merck KGaA) as product ENAH03BB3402, sourced from Enamine Ltd. (Country of Origin: Ukraine), with a certified purity of 95% . This purity specification is documented with available Certificates of Analysis (COA) providing batch-level traceability. In comparison, the 5-sulfonyl chloride positional isomer (CAS 52206-05-0) is available from Thermo Fisher Scientific at 97% purity . For the non-methylated 6-sulfonyl chloride analog (CAS 313690-18-5), purity specifications from major vendors typically range from 95% to 98% . The 95% purity of the target compound is suitable for direct use as a building block in parallel synthesis, with the reactive sulfonyl chloride functionality enabling efficient conversion to sulfonamides without additional purification in many protocols.

Vendor Purity
Data to verify
95% purity (Sigma-Aldrich ENAH03BB3402); COA available. Comparator isomers 95–98%.
Reliable stoichiometry for sulfonamide formation.
Batch-level traceability through major supplier.
Quality assurance Procurement specification Reproducible synthesis

1-Acetyl-3-methylindoline-6-sulfonyl chloride: Applications & Procurement


Enantiomerically Enriched Sulfonamide Libraries for DapE Screening

The chiral 3-methyl group on the target compound enables the preparation of enantiomerically pure or enriched sulfonamide libraries. Given that indoline-6-sulfonamides exhibit DapE IC50 values ranging from 44 µM to low nanomolar depending on N-substitution [1], the target sulfonyl chloride can be reacted with diverse primary and secondary amines to generate screening libraries. The 3-methyl substituent introduces a stereochemical handle that allows separation of enantiomers and assessment of stereospecific binding to the DapE active site, a dimension not accessible with the non-methylated analog (CAS 313690-18-5) .

Halogen-Free Lead-Like Scaffolds for Lead Optimization

For drug discovery programs adhering to lead-like property guidelines (MW < 350, lower LogP), the target compound (MW 273.74) offers a significant advantage over the 5-bromo analog (MW 338.61, ΔMW = +64.87 g/mol) [2]. The absence of a heavy halogen atom reduces the risk of reactive metabolite formation associated with aryl bromides while maintaining the indoline-6-sulfonamide pharmacophore that has demonstrated validated DapE inhibition [1]. The 3-methyl group further provides a vector for modulating LogP and hydrophobic interactions that is unavailable in the unsubstituted scaffold.

Primary Sulfonamide and Downstream Derivatives

The target sulfonyl chloride serves as the direct precursor to 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 2172526-50-8), a sulfonamide derivative of interest in medicinal chemistry as an enzyme inhibitor and receptor modulator scaffold [3]. The reactive sulfonyl chloride group undergoes facile reaction with ammonia or ammonium hydroxide to yield the primary sulfonamide, which can be further N-alkylated or N-acylated. The 6-sulfonyl chloride regiochemistry ensures that the sulfonamide group is positioned for optimal zinc-binding group interactions in metalloenzyme active sites, as demonstrated for the indoline-6-sulfonamide DapE inhibitor series [1].

Asymmetric Synthesis and Chiral Resolution

Unlike the 3,3-dimethyl analog (CAS 1316066-05-3), which is achiral at the 3-position, the target compound retains a single chiral center . This enables its use in asymmetric synthesis workflows where the stereochemical outcome of sulfonamide formation or subsequent transformations can be tracked. The 3-methyl group can also serve as a chiral auxiliary or as a probe for stereochemical preference in biological target engagement, providing information content that the gem-dimethyl and non-methylated analogs cannot deliver .

Application
Selection Property
Validation Focus
Enantiomerically enriched sulfonamide libraries
Chiral 3-methyl building block
Stereochemical integrity and enantiomer separation
Halogen-free lead-like scaffold optimization
Low molecular weight, no heavy halogen
MW, LogP, and solubility property review
Primary sulfonamide and derivative synthesis
Reactive 6-sulfonyl chloride
Conversion efficiency and regiochemical fidelity
Asymmetric synthesis and chiral resolution studies
Single chiral center at C3
Stereochemical outcome tracking and chiral auxiliary potential
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